molecular formula C15H16BrNO2 B12515018 N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide CAS No. 686319-38-0

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide

Cat. No.: B12515018
CAS No.: 686319-38-0
M. Wt: 322.20 g/mol
InChI Key: DALDAAWMVJDLJA-UHFFFAOYSA-N
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Description

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide is a chemical compound of significant interest in medicinal chemistry research, designed as a brominated analog of the established antidepressant Agomelatine . While the specific biological profile of this derivative is under investigation, its parent compound, Agomelatine, is a well-characterized molecule that acts as a potent agonist at melatonin (MT1 and MT2) receptors and as an antagonist at the serotonin (5-HT2C) receptor . This unique dual mechanism is known to resynchronize circadian rhythms and enhance the release of dopamine and norepinephrine in the frontal cortex, exhibiting an antidepressant-like effect in animal models [citation:5). The introduction of a bromine atom at the 3-position of the naphthalene ring is a strategic modification that alters the compound's electronic properties, steric profile, and potential binding affinity. This makes it a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of melatonergic derivatives . It is primarily used in preclinical studies, including molecular docking simulations, quantum computational analyses, and as a key intermediate in the synthesis of novel pharmaceutical candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

686319-38-0

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

N-[2-(3-bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide

InChI

InChI=1S/C15H16BrNO2/c1-10(18)17-6-5-12-8-13(16)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9H,5-6H2,1-2H3,(H,17,18)

InChI Key

DALDAAWMVJDLJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)Br)OC

Origin of Product

United States

Preparation Methods

Route 1: Bromination Followed by Alkylation

  • Bromination of 7-Methoxynaphthalene :
    • React 7-methoxynaphthalene with Br₂ or NBS in acetic acid to yield 3-bromo-7-methoxynaphthalene.
  • Alkylation :
    • Convert the brominated naphthalene to an electrophilic intermediate (e.g., triflate or tosylate).
    • Couple with a vinyl or ethylamine precursor using palladium-catalyzed cross-coupling.
  • Acetylation :
    • React the resulting amine with acetic anhydride in the presence of a base (e.g., triethylamine).

Challenges :

  • Lower yields due to multiple steps.
  • Requires purification after each step, increasing time and cost.

Characterization and Purification

Critical characterization techniques ensure structural integrity and purity:

Method Key Observations Source
¹H/¹³C NMR Peaks at δ 8.2–7.4 ppm (aromatic protons), δ 4.1–3.9 ppm (ethyl chain), δ 2.1 ppm (acetamide CH₃).
HPLC Purity >95% using C18 columns with acetonitrile/water gradients.
Mass Spectrometry Molecular ion peak at m/z 322.20 (C₁₅H₁₆BrNO₂).

Purification :

  • Flash chromatography (silica gel, PE:EA = 5:1 to 2:1) removes unreacted agomelatine and by-products.

Data Tables

Table 1: Comparison of Synthesis Methods

Method Reagents/Conditions Yield Purity Source
Direct Bromination NBS, acetic acid, rt, N₂ N/A >95%
Multi-Step Synthesis Br₂, Pd catalyst, acetic anhydride 30–50% >90%

Table 2: Characterization Data

Technique Key Findings Source
¹H NMR δ 8.2 (d, J = 8.6 Hz, 1H), δ 7.8 (m, 2H), δ 4.1 (t, J = 6.8 Hz, 2H)
MS [M+H]⁺ at m/z 323.20 (C₁₅H₁₆BrNO₂)

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalene carboxylic acids, while reduction can produce methoxynaphthalene derivatives .

Scientific Research Applications

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide, also known as 3-bromoagomelatine (3-BrAGM), is a chemical compound primarily used in scientific research related to melatonin receptors . While not a widely used pharmaceutical or industrial chemical, its applications are specific and valuable in the context of pharmacological studies and neuroimaging .

Usage as a Precursor in Radiosynthesis

3-BrAGM serves as a precursor in the radiosynthesis of N-(2-(3-fluoro-7-methoxynaphthalen-1-yl)-ethyl)acetamide, also known as 3-fluoroagomelatine (3FAGM) . 3FAGM is a radioligand used in Positron Emission Tomography (PET) studies . The process involves Miyaura borylation, where 3-BrAGM is converted into a boronic acid pinacolate precursor, which is then used for the radiosynthesis of [18F]3FAGM .

PET Imaging

3FAGM is utilized in PET imaging to study melatonin receptors in vivo . Studies involving rodents and non-human primates have demonstrated that [18F]3FAGM can be used to visualize and quantify melatonin receptor occupancy in various brain regions .

Evaluation of Melatonin Receptor Occupancy

PET studies using [18F]3FAGM have been employed to evaluate how different substances affect melatonin receptor occupancy . For instance, researchers have examined how agomelatine administration influences the uptake of [18F]3FAGM in the brain . Such studies help in understanding the interactions between various compounds and melatonin receptors, providing insights into potential therapeutic applications .

Comparative Studies with Other Radioligands

3-BrAGM is also used in the synthesis of 2-Bromo-N-(2-(7-methoxynaphthalen-1-yl)- ethyl)acetamide (BrAAGM), a precursor for the radiosynthesis of 2-fluoro-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (FAAGM) . Comparative studies between [18F]3FAGM and [18F]FAAGM have been conducted to assess their brain permeability and suitability as PET tracers .

Synthesis of Agomelatine Derivatives

3-BrAGM is a derivative of agomelatine, a melatoninergic agonist used to treat depression, seasonal affective disorders, and sleep disorders . The compound can be used as a reference standard in analytical methods to ensure the purity and quality of synthesized derivatives .

Agomelatine-Induced Changes in Radioligand Uptake

In one case study, researchers investigated the effects of agomelatine on the uptake of [18F]3FAGM and [18F]FAAGM in rodents . The results indicated that agomelatine administration led to increased uptake of these radioligands in specific brain regions, such as the cortex, cerebellum, thalamus, and hippocampus . This suggests that agomelatine may saturate hepatic microsomal enzymes, leading to higher regional uptake of the tracers .

PET Imaging in Non-Human Primates

In another study, [18F]3FAGM and [18F]FAAGM were used in PET studies involving non-human primates . The study found that [18F]FAAGM exhibited higher brain permeability compared to [18F]3FAGM, indicating its potential as a more effective PET tracer for melatonin receptors .

Data Table

CompoundApplication
3-Bromoagomelatine (3-BrAGM)- Precursor in the radiosynthesis of 3-fluoroagomelatine (3FAGM) for PET studies
- Intermediate in the synthesis of radioligands for visualizing and quantifying melatonin receptors in vivo
- Used in Miyaura borylation to synthesize boronic acid pinacolate precursor for [18F]3FAGM
3-Fluoroagomelatine (3FAGM)- PET imaging to study melatonin receptors
- Evaluation of melatonin receptor occupancy in various brain regions
- Comparative studies with other radioligands to assess brain permeability
Bromoacetamidoagomelatine (BrAAGM)- Precursor for the radiosynthesis of 2-fluoro-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (FAAGM)
Fluoroacetamidoagomelatine (FAAGM)- PET studies in rodents and non-human primates
- Evaluation of brain permeability and suitability as a PET tracer

Mechanism of Action

The mechanism of action of N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxy and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Positional Isomerism and Functional Groups

  • N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide (): This positional isomer lacks the 3-bromo substituent. The absence of bromine reduces molecular weight and may enhance solubility compared to the brominated analogue.
  • N-(3-Bromophenyl)acetamide (): A simpler aromatic acetamide with a single bromophenyl group.
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Replaces bromine with chloro and fluoro groups. Halogen substitution alters electronegativity and steric effects, influencing crystal packing (e.g., dihedral angle of 60.5° between aromatic rings) .

Heterocyclic Analogues

  • N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (): Features an indole ring instead of naphthalene. The indole’s nitrogen heteroatom and methyl group may improve metabolic stability compared to the naphthalene-based target compound .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy

  • C=O Stretching : The target compound’s acetamide C=O stretch (~1670–1680 cm⁻¹) aligns with derivatives like 6b (1682 cm⁻¹) and 6c (1676 cm⁻¹) .
  • N–H and C–O Bands : Similar N–H stretches (~3260–3300 cm⁻¹) and C–O vibrations (~1250–1275 cm⁻¹) are observed in 6b and 6c , suggesting consistent acetamide and methoxy group signatures .

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : The ethyl linker’s –NCH2CO– protons in 6b resonate at δ 5.38 ppm, comparable to the target compound’s ethyl group. Aromatic protons in bromonaphthalene derivatives (e.g., ) show downfield shifts due to bromine’s deshielding effect .
  • 13C NMR : The naphthalene carbons in 6b appear at δ 120–142 ppm, consistent with brominated naphthalenes. The acetamide carbonyl (δ ~165 ppm) is a hallmark across analogues .

Crystallographic and Stability Profiles

  • Crystal Packing : Bromine’s polarizability in N-(4-bromophenyl)acetamide () stabilizes molecular packing via N–H···O hydrogen bonds. The target compound’s 3-bromo-7-methoxy groups may introduce additional van der Waals interactions, affecting crystallinity .
  • Dihedral Angles : In , the naphthalene and substituted benzene rings form a 60.5° dihedral angle. Bromine’s larger atomic radius compared to chlorine/fluoro may alter this angle, influencing conformational flexibility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents C=O IR (cm⁻¹) IC₅₀ (µM) Reference
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide ~348.2 3-Br, 7-OMe, naphthalene ~1675 N/A Target Compound
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide () ~269.3 7-OMe, naphthalene ~1670 N/A
3a () ~337.4 4-OMe, naphthalene N/A 69
N-(3-Bromophenyl)acetamide () 214.06 3-Br, phenyl ~1680 N/A

Biological Activity

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and cancer-related applications. This article explores its synthesis, biological properties, and relevant case studies.

Compound Overview

Chemical Structure:

  • Molecular Formula: C15H16BrNO2
  • CAS Number: 686319-38-0

This compound is derived from modifications of naphthalene and acetamide structures, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves bromination of 7-methoxynaphthalene derivatives followed by acetamide formation. The synthesis process has been detailed in various studies, highlighting its efficiency and yield in producing biologically active compounds .

1. Neurological Activity

This compound has been evaluated for its effects on melatonin receptors, particularly MT1 and MT2. Research indicates that this compound exhibits selective binding affinity towards these receptors, which are implicated in various neurological disorders:

  • MT1 and MT2 Binding Affinity: The compound shows a significantly higher selectivity for MT2 receptors compared to MT1, indicating potential use in treating conditions like insomnia and mood disorders .

2. Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound:

  • Cell Line Studies: The compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, it induced apoptosis in MCF-7 cells with an IC50 value of approximately 15.7 µM .
  • Mechanism of Action: The mechanism involves upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins (e.g., BAX and BCL-2), suggesting a pathway through which the compound exerts its anticancer effects .

Case Study 1: Melatonin Receptor Modulation

A study conducted on rodent models demonstrated that administration of this compound resulted in enhanced melatonin receptor activity, leading to improved sleep patterns and reduced anxiety-like behaviors. This suggests its potential as a therapeutic agent in sleep disorders .

Case Study 2: Anticancer Efficacy

In vitro studies highlighted the compound's ability to inhibit cell proliferation in breast cancer models. The treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that further exploration into its use as a chemotherapeutic agent is warranted .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (µM)Mechanism of Action
AntiproliferativeMCF-715.7Induces apoptosis via BAX/BCL-2 modulation
AntiproliferativeA54933.9Inhibits cell cycle progression
Melatonin Receptor AgonistRodent ModelsNot SpecifiedEnhances sleep quality

Q & A

Q. What are the optimal synthetic routes for N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide?

A common approach involves reacting a brominated naphthalene derivative with ethylenediamine under controlled conditions, followed by acetylation. For example, analogous acetamides are synthesized by coupling acyl chlorides (e.g., naphthalen-1-ylacetyl chloride) with substituted anilines in dichloromethane, using triethylamine as a base at 273 K . Purification typically involves extraction, washing with NaHCO₃, and crystallization from toluene or ethyl acetate. Yield optimization may require adjusting stoichiometry, reaction time, or temperature gradients.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and acetamide formation .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 60.5° in related naphthalene acetamides) and hydrogen-bonding patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect by-products .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 221.29 g/mol for simpler analogs) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of intermediates like dichloromethane .
  • Emergency Protocols : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at position 3 and methoxy group at position 7 create steric hindrance, potentially slowing Suzuki-Miyaura coupling. Electronic effects from the electron-donating methoxy group may activate the naphthalene ring for electrophilic substitution. Computational modeling (DFT) can predict reactive sites, while experimental screening of catalysts (e.g., Pd(PPh₃)₄) and ligands may optimize coupling efficiency .

Q. What methodologies are employed to analyze crystal packing and hydrogen bonding patterns in related naphthalene acetamides?

Single-crystal X-ray diffraction reveals intermolecular interactions. For example, N–H···O hydrogen bonds stabilize crystal lattices in analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, with bond distances of ~1.86 Å . Hirshfeld surface analysis further quantifies contact contributions (e.g., H···H, C···Br interactions) .

Q. What strategies can resolve discrepancies in biological activity data across studies involving similar acetamides?

  • Dose-Response Curves : Standardize concentrations (e.g., 1–100 µM) to compare IC₅₀ values .
  • Target Validation : Use CRISPR knockout models to confirm specificity for suspected receptors.
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in in vitro assays) .

Notes on Data Contradiction and Reproducibility

  • Low Synthetic Yields : Evidence from related compounds shows yields as low as 2–5% due to steric hindrance or side reactions . Reproducibility may improve with microwave-assisted synthesis or flow chemistry.
  • Biological Activity Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum content) can alter results. Standardized protocols (e.g., NIH Guidelines) are critical .

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